1-(3-Chloropropoxy)-4-methoxybenzene

synthetic methodology alkylation efficiency building-block yield

1-(3-Chloropropoxy)-4-methoxybenzene (CAS 20744-03-0), also named 3-chloropropyl 4-methoxyphenyl ether, is a bifunctional aromatic ether building block with the molecular formula C₁₀H₁₃ClO₂ and a molecular weight of 200.66 g·mol⁻¹. It belongs to the class of ω-chloroalkoxy anisoles, characterized by a 4-methoxyphenoxy core linked to a primary alkyl chloride terminus via a three‑methylene spacer.

Molecular Formula C10H13ClO2
Molecular Weight 200.66 g/mol
CAS No. 20744-03-0
Cat. No. B032893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chloropropoxy)-4-methoxybenzene
CAS20744-03-0
Synonyms1-(3-Chloropropoxy)-4-methoxybenzene
Molecular FormulaC10H13ClO2
Molecular Weight200.66 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OCCCCl
InChIInChI=1S/C10H13ClO2/c1-12-9-3-5-10(6-4-9)13-8-2-7-11/h3-6H,2,7-8H2,1H3
InChIKeySJZQJMFKQYZZAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Chloropropoxy)-4-methoxybenzene (CAS 20744-03-0) – Procurement-Relevant Identity and Class Positioning


1-(3-Chloropropoxy)-4-methoxybenzene (CAS 20744-03-0), also named 3-chloropropyl 4-methoxyphenyl ether, is a bifunctional aromatic ether building block with the molecular formula C₁₀H₁₃ClO₂ and a molecular weight of 200.66 g·mol⁻¹ . It belongs to the class of ω-chloroalkoxy anisoles, characterized by a 4-methoxyphenoxy core linked to a primary alkyl chloride terminus via a three‑methylene spacer. This compound is supplied as a brown oil, soluble in dichloromethane, dimethyl sulfoxide, ethyl acetate, methanol, and hexanes, with recommended storage at −20 °C . Its primary documented role is as a synthetic intermediate for introducing the 3-(4‑methoxyphenoxy)propyl moiety into targets such as antimycotic imidazoles, antipsychotic agents, and antihistaminic piperidines [1].

Why 1-(3-Chloropropoxy)-4-methoxybenzene Cannot Be Replaced by Its 2‑Chloroethoxy or 4‑Chlorobutoxy Homologs


Within the ω‑chloroalkoxy anisole series, the length of the alkyl spacer profoundly alters electronic distribution at the ether oxygen and the aromatic ring, which in turn governs regioselectivity, demethylation behavior, and susceptibility to intramolecular Friedel–Crafts alkylation [1]. The three‑methylene spacer in 1-(3‑chloropropoxy)-4‑methoxybenzene (compound 5b) generates higher electron density at the chloropropoxy oxygen compared with the two‑methylene analog (5a), leading to divergent cleavage patterns under Lewis‑acidic demethylation conditions [1]. Substituting with a shorter (2‑chloroethoxy) or longer (4‑chlorobutoxy) chain therefore produces a chemically distinct intermediate that cannot be treated as a drop‑in replacement without re‑optimizing downstream synthetic steps. The quantitative consequences of this electronic difference are documented below.

Quantitative Comparator Evidence for 1-(3-Chloropropoxy)-4-methoxybenzene (CAS 20744-03-0) – Direct Head‑to‑Head and Cross‑Study Data


Alkylation Yield of the Anisole Building Block: 3‑Chloropropoxy vs. 2‑Chloroethoxy and 4‑Formyl Analogs

When 4-methoxyphenol is alkylated with 3-chloropropyl tosylate in acetonitrile with K₂CO₃ at reflux, 1-(3-chloropropoxy)-4-methoxybenzene (5b) is isolated in 88% yield [1]. Under analogous alkylation conditions, the one‑carbon‑shorter aldehyde scaffold 4-(2‑chloroethoxy)benzaldehyde (4a) is obtained in 81% yield, while the homologous 4-(3‑chloropropoxy)benzaldehyde (4b) reaches 91% [1]. Thus, the 4‑methoxyphenol‑derived 3‑chloropropoxy anisole (5b) provides a 7‑percentage‑point yield advantage over the 2‑chloroethoxy aldehyde (4a) and is competitive with the highest‑yielding aldehyde route.

synthetic methodology alkylation efficiency building-block yield

Demethylation Selectivity: 3‑Chloropropoxy Anisole (5b) vs. 2‑Chloroethoxy Anisole (5a) Under Chloroaluminate Ionic Liquid Conditions

Under identical chloroaluminate ionic‑liquid demethylation, 1-(2-chloroethoxy)-4-methoxybenzene (5a) undergoes selective methyl‑ether cleavage to deliver 4-(2-chloroethoxy)phenol (CEP‑OH, 1a) in 76% overall yield (84% from 5a) without detectable side products [1]. In stark contrast, 1-(3-chloropropoxy)-4-methoxybenzene (5b) exhibits non‑selective cleavage: both the methyl and 3‑chloropropyl groups are removed at comparable rates, yielding a mixture of 4-(3‑chloropropoxy)phenol (47.2%) and 4‑methoxyphenol (34.4%) according to GC‑MS analysis, plus intramolecular Friedel–Crafts products [1]. The ultimate isolated yield of 4-(3‑chloropropoxy)phenol (CPP‑OH, 1b) from 5b via this route is only 9–11% [1].

demethylation selectivity protecting-group strategy Lewis-acid cleavage

Intramolecular Friedel–Crafts Alkylation: A 3‑Chloropropoxy‑Specific Side Reaction Absent in the 2‑Chloroethoxy Series

Treatment of 1-(3-chloropropoxy)-4-methoxybenzene (5b) with chloroaluminate ionic liquid generates intramolecular Friedel–Crafts alkylation products 11 and 12, which are not observed at all with the 2‑chloroethoxy analog 5a under the same conditions [1]. The authors attribute this to the higher electron density on the oxygen atom of the 3‑chloropropoxy group, which activates the aromatic ring toward electrophilic attack by the terminal chloropropyl chain [1]. This chain‑length‑dependent side reaction necessitates alternative synthetic planning for any downstream phenol chemistry involving a three‑methylene spacer.

Friedel–Crafts alkylation side-product profiling spacer-length effect

Electron-Density Difference Between 3‑Chloropropoxy and 2‑Chloroethoxy Anisoles Explains Divergent Reactivity

The observed reactivity divergence between 5a and 5b is rationalized by a measurable increase in electron density at the ether oxygen and the aromatic ring of the 3‑chloropropoxy derivative relative to the 2‑chloroethoxy analog [1]. This electronic perturbation, arising solely from the addition of one methylene unit in the spacer, is sufficient to alter the chemoselectivity of dealkylation from fully selective (5a) to non‑selective (5b) and to enable intramolecular Friedel–Crafts cyclization [1]. The paper explicitly states that the synthetic route C is not recommended for preparing 4-(ω-chloroalkoxy)phenols with more than two methylene groups, directly defining the chain-length boundary for viable demethylation [1].

electronic effects structure–reactivity relationship spacer-length modulation

Solubility Advantage of 3‑Chloropropoxy Derivatives in Chlorinated Solvents vs. 2‑Chloroethoxy Analogs

The phenol derived from the target compound, 4-(3-chloropropoxy)phenol (CPP‑OH, 1b), is reported to be much more soluble in chloroalkanes (dichloromethane, chloroform, 1,2-dichloroethane) than its 2‑chloroethoxy counterpart CEP‑OH (1a) [1]. Although reported for the demethylated product rather than the anisole itself, this property difference is structurally rooted in the three‑carbon spacer and is expected to influence the solubility profile of 5b and its derivatives.

solubility downstream processing pharmaceutical intermediate

Validated Use as a Key Reactant in Antimycotic Imidazole, Antipsychotic, and Antihistaminic Piperidine Synthesis

Multiple independent supplier technical datasheets and chemical catalog entries consistently identify 1-(3-chloropropoxy)-4-methoxybenzene as a reactant specifically utilized in the preparation of antimycotic imidazoles, antipsychotic agents, and piperidines with antihistaminic activity . This recurring annotation across vendors, while lacking quantitative comparator data, indicates a defined and commercially recognized niche that is not equally attributed to the 2‑chloroethoxy or 4‑chlorobutoxy homologs in the same sources.

drug intermediate antimycotic imidazoles antipsychotic agents antihistaminic piperidines

Optimal Application Scenarios for 1-(3-Chloropropoxy)-4-methoxybenzene Based on Comparative Evidence


Synthesis of 3-(4-Methoxyphenoxy)propyl-Functionalized Antimycotic Imidazoles

When the target pharmacophore requires the specific 3-(4-methoxyphenoxy)propyl side chain rather than a 2‑(4‑methoxyphenoxy)ethyl or 4‑(4‑methoxyphenoxy)butyl chain, 1-(3-chloropropoxy)-4-methoxybenzene is the direct alkylating agent of choice [1]. Its 88% isolated yield in the alkylation step ensures efficient incorporation of the three‑carbon spacer, and the retained methyl ether is compatible with late‑stage diversification in imidazole antifungal programs [1].

Carbohydrate Chemistry – Preparation of 4-(ω-Chloroalkoxy)phenyl Glycoside Aglycons

The Zinin et al. (2017) paper [1] explicitly positions 4-(ω-chloroalkoxy)phenyl derivatives as 'universal' aglycons for glycoside synthesis. The 3‑chloropropoxy variant provides a longer spacer arm than the 2‑chloroethoxy version, which may be beneficial for reducing steric hindrance between the carbohydrate and the aglycon in enzymatic or receptor-binding assays. Users should note, however, that the anisole itself is the appropriate building block only if the methyl ether does not require subsequent removal; for phenol-targeted applications, the aldehyde route B is strongly preferred [1].

Antihistaminic Piperidine and Antipsychotic Agent Lead Optimization

The compound is documented as a reactant for introducing the 3-(4‑methoxyphenoxy)propyl unit into piperidine scaffolds with antihistaminic activity and into antipsychotic candidates [1]. In structure–activity relationship (SAR) campaigns comparing spacer lengths, the procurement of the 3‑chloropropoxy analog is essential, because the electronic and conformational properties of the three‑methylene linker are not recapitulated by two‑ or four‑methylene homologs . The quantitative reactivity differences documented in Section 3 further support that in-class substitution is not chemically equivalent .

Heterobifunctional Linker for Modular Conjugation Strategies

The compound possesses two orthogonal functional handles: a primary alkyl chloride for nucleophilic displacement (e.g., amine alkylation, thioether formation) and a methoxy-substituted aromatic ring capable of electrophilic substitution or, after demethylation, phenolic coupling [1]. The three‑carbon spacer provides a balance between flexibility and distance that is distinct from shorter or longer ω‑chloroalkoxy anisoles. Researchers designing bifunctional probes or PROTAC-like molecules may preferentially select this building block to achieve a specific spatial separation between target-binding and effector moieties [1].

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